REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH2:16][NH2:17])[O:9][CH2:8][CH2:7]2.[CH2:18]=O.Cl>>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH2:16][NH:17][CH3:18])[O:9][CH2:8][CH2:7]2 |f:0.1|
|
Name
|
6,7-dimethoxy-1-isochromanmethylamine hydrochloride
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C2CCOC(C2=CC1OC)CN
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on the steam bath under a reflux condenser for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from isopropanol
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |